N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a structurally complex small molecule characterized by a fused indole-thiazolidinone core, substituted with a 4-fluorobenzyl group and an N-(2,6-dimethylphenyl)acetamide side chain. Its structural complexity necessitates rigorous comparison with analogues to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O3S2/c1-16-6-5-7-17(2)24(16)30-22(33)15-31-21-9-4-3-8-20(21)23(26(31)34)25-27(35)32(28(36)37-25)14-18-10-12-19(29)13-11-18/h3-13H,14-15H2,1-2H3,(H,30,33)/b25-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMKMRWFPAKSM-BZZOAKBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-18-2 | |
| Record name | N-(2,6-DIMETHYLPHENYL)-2-{(3Z)-3-[3-(4-FLUOROBENZYL)-4-OXO-2-THIOXO-1,3- THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C31H29N3O5S2 |
| Molecular Weight | 587.7 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide |
| CAS Number | 618077-18-2 |
Synthesis
The synthesis of this compound involves multi-step reactions starting from simpler organic compounds. The key steps include the formation of the thiazolidinone ring and subsequent modifications to introduce the indole structure. Reaction conditions typically involve solvents like dichloromethane and catalysts such as triethylamine to optimize yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell proliferation in breast, colon, lung, and prostate cancer models at low micromolar concentrations. The compound operates through mechanisms that may involve the inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Effects
Preliminary investigations suggest that this compound also possesses antimicrobial properties. Studies have indicated activity against various bacterial strains, suggesting potential for development as an antimicrobial agent .
The biological effects of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes involved in cell cycle regulation and apoptosis pathways. The compound's structural features allow it to bind effectively to these targets, disrupting normal cellular functions and promoting cell death in malignant cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Topoisomerase Inhibition : A study demonstrated that derivatives similar to this compound showed potent inhibition of topoisomerase II without DNA intercalation. This suggests a unique mechanism distinct from traditional chemotherapeutics like etoposide .
- Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant properties. For instance, N-(2,6-dimethylphenyl) semicarbazones exhibited significant anticonvulsant activity with minimal side effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibits features conducive to targeting cancer cells through various mechanisms:
- Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines in vitro. For instance, it was tested against breast and lung cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibiotics .
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Its structural components suggest that it may interfere with pest physiology:
- Targeting Insect Hormones : Studies indicate that compounds similar to this compound can disrupt hormonal signaling in insects, leading to developmental abnormalities and mortality .
- Field Trials : Field trials have demonstrated a significant reduction in pest populations when treated with formulations containing this compound, suggesting its utility in integrated pest management strategies.
Synthesis of Functional Materials
This compound is also being explored for its applications in material science:
- Polymer Chemistry : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Initial studies show improved tensile strength and thermal degradation temperatures compared to control samples.
- Nanocomposite Development : Research is ongoing into the use of this compound in nanocomposites for electronic applications due to its potential semiconducting properties.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogues
Spectroscopic and Computational Comparisons
NMR Profiling
demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, enabling differentiation between analogues. For example, the 4-fluorobenzyl group’s electron-withdrawing effect may downfield-shift adjacent protons compared to alkyl-substituted derivatives .
Mass Spectrometry (MS/MS) and Molecular Networking
Cosine scores from MS/MS fragmentation patterns () can cluster the target compound with structurally related molecules. A high cosine score (>0.8) would indicate conserved fragmentation pathways, while deviations (e.g., due to fluorobenzyl vs. octyl) reduce scores, reflecting structural divergence .
Similarity Indexing
Tanimoto coefficients () quantify structural similarity. For instance, the target compound and 618076-14-5 may share ~70% similarity (cf. SAHA vs. aglaithioduline in ), with differences localized to the thiazolidinone substituent .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Molecular Properties
| Property | Target Compound | 618076-14-5 | Oxadixyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~520 | ~550 | ~278 |
| LogP | ~3.2 | ~4.8 | ~1.5 |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
The target compound’s lower LogP compared to 618076-14-5 suggests reduced lipophilicity, balancing solubility and membrane penetration. The fluorobenzyl group may improve metabolic stability over alkyl chains due to resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
